Avenacin A-1

Description

Contextualization of Plant Saponins (B1172615) as Phytoprotectants

Saponins represent a large and diverse class of naturally occurring plant secondary metabolites. These compounds are characterized by their glycosidic structure, typically consisting of a hydrophobic aglycone (either triterpenoid (B12794562) or steroidal) linked to one or more hydrophilic sugar moieties tandfonline.comnih.govnih.gov. This amphipathic nature underlies their surface-active properties, including foaming and emulsifying capabilities tandfonline.com. Beyond their industrial applications, saponins are widely recognized for their significant roles in plant defense, acting as potent phytoprotectants tandfonline.comitb.ac.idresearchgate.netnih.gov. They confer resistance against a spectrum of threats, including microbial pathogens, insects, and herbivores, by exhibiting antimicrobial, antifungal, insecticidal, and anti-feedant activities tandfonline.comresearchgate.net. Many plant species, particularly in their root tissues, accumulate saponins as a constitutive defense strategy, forming a chemical barrier against invading soil-borne microbes itb.ac.idresearchgate.net.

Avenacin A-1 as a Preformed Antimicrobial Compound (Phytoanticipin) in Oats

This compound is a triterpenoid saponin (B1150181) that is a major component of the defense system in oat plants ontosight.aifoodb.caresearchgate.netresearchgate.net. It is primarily synthesized and accumulated in the epidermal cell layers of oat roots, particularly in the root tips and lateral root initials nih.govitb.ac.idmedkoo.comasm.orgmdpi.comnih.gov. This strategic localization positions this compound as a critical preformed antimicrobial compound, also known as a phytoanticipin nih.govnih.govasm.orgmdpi.comtubitak.gov.tr. Phytoanticipins are synthesized and stored in plant tissues before pathogen attack, providing an immediate line of defense nih.govnih.gov. The antifungal properties of this compound are well-documented, enabling oats to resist infection by various soil-borne fungal pathogens mdpi.comtubitak.gov.trtubitak.gov.trapsnet.orgmedchemexpress.comed.ac.uk. Its mechanism of action involves interacting with sterols present in fungal cell membranes, leading to membrane disruption, pore formation, and ultimately, cell death researchgate.netmdpi.comnih.goved.ac.uk.

Historical Context of this compound Discovery and Research

The study of this compound and its role in plant defense has a history dating back to at least the mid-20th century. Its discovery as an antimicrobial substance in Avena sativa marked an early understanding of its protective function acs.org. Research has since elucidated its chemical structure and biological activities, particularly its antifungal efficacy against pathogens like Gaeumannomyces graminis ontosight.aimdpi.comtubitak.gov.trapsnet.orged.ac.ukfrontiersin.org. A notable characteristic of this compound is its strong ultraviolet (UV) fluorescence, a property that has been instrumental in research, allowing scientists to visualize and track its presence in plant tissues and to identify saponin-deficient mutants nih.govmedkoo.com. Early investigations by E.M. Turner in the 1960s contributed to understanding the detoxification mechanisms employed by pathogens, such as the enzyme avenacinase, which inactivates avenacin ed.ac.uk. More recent research has focused on the genetic basis of avenacin biosynthesis, the specific enzymes involved, and the generation of avenacin-deficient mutants to confirm its crucial role in disease resistance nih.govnih.govpnas.org.

Comparative Analysis with Other Oat Saponins (e.g., Avenacosides)

Oats synthesize two primary classes of saponins: triterpenoid avenacins, predominantly found in the roots, and steroidal avenacosides, which are located in the leaves, shoots, grains, and husks nih.govresearchgate.netresearchgate.netresearchgate.netmdpi.comapsnet.orgnih.gov. The avenacin family includes several related compounds, with this compound being the most abundant and potent, accounting for approximately 70% of the total avenacin content in oat roots researchgate.netmedkoo.comtubitak.gov.trtubitak.gov.tr. This compound and its counterpart, avenacin B-1, are esterified with N-methylanthranilic acid, while avenacins A-2 and B-2 are esterified with benzoic acid researchgate.netresearchgate.net. In contrast, avenacosides A and B are steroidal saponins that are synthesized in an inactive, bidesmosidic form and stored in plant vacuoles researchgate.netasm.orgapsnet.org. These compounds require enzymatic hydrolysis, triggered by tissue damage or pathogen attack, to release their active forms, known as 26-desglucoavenacosides researchgate.netasm.orgapsnet.org. This distinction in activity and location highlights the specialized roles of different saponin classes within the oat plant's defense arsenal.

This compound Content in Oat Roots

Research has quantified the presence of this compound in oat roots, revealing a consistent accumulation of this defense compound.

| Oat Species/Genotype | This compound Content (mg g⁻¹ fresh weight of root tips) | Source(s) |

| Avena spp. | 4.7 – 6.5 | tubitak.gov.trtubitak.gov.trresearchgate.net |

Antifungal Activity of Oat Root Extracts (Avenacins)

Oat root extracts, rich in avenacins, have demonstrated inhibitory effects against a range of fungal pathogens.

| Fungal Pathogen | Inhibition Zone Observed | Source(s) |

| Culvularia sp. | Yes | tubitak.gov.trtubitak.gov.trmedchemexpress.comresearchgate.net |

| Drechslera victoriae | Yes | tubitak.gov.trtubitak.gov.trmedchemexpress.comresearchgate.net |

| Rhizoctonia solani (A-6) | Yes | tubitak.gov.trtubitak.gov.trmedchemexpress.comresearchgate.net |

| Pythium ultimum | No | tubitak.gov.trtubitak.gov.trmedchemexpress.comresearchgate.net |

| Fusarium culmorum | Yes | tubitak.gov.trtubitak.gov.trmedchemexpress.comresearchgate.net |

| Fusarium nivale | Yes | tubitak.gov.trtubitak.gov.trmedchemexpress.comresearchgate.net |

| Fusarium oxysporum | Yes | tubitak.gov.trtubitak.gov.trmedchemexpress.comresearchgate.net |

| Fusarium poae | Yes | tubitak.gov.trtubitak.gov.trmedchemexpress.comresearchgate.net |

Comparative Analysis of Oat Saponins

Oats produce distinct types of saponins in different plant organs, each with unique characteristics and roles in defense.

| Feature | Avenacins | Avenacosides |

| Type | Triterpenoid ontosight.aifoodb.caresearchgate.netresearchgate.net | Steroidal nih.govresearchgate.netresearchgate.netresearchgate.netresearchgate.netmdpi.comapsnet.orgnih.gov |

| Location | Primarily roots (epidermal cells, root tips, lateral root initials) | Leaves, shoots, grains, husks, aerial parts |

| Major Forms | This compound, B-1, A-2, B-2 researchgate.nettubitak.gov.trtubitak.gov.trnih.govresearchgate.netresearchgate.net | Avenacosides A, B, C nih.govresearchgate.netresearchgate.netresearchgate.netapsnet.org |

| Abundance | This compound is the most abundant (approx. 70% of total avenacins) | - |

| Esterification | A-1/B-1 with N-methylanthranilic acid; A-2/B-2 with benzoic acid researchgate.netresearchgate.net | - |

| Activity | Antimicrobial, antifungal, fungitoxic nih.govnih.govontosight.airesearchgate.netmedkoo.comasm.orgmdpi.comnih.govtubitak.gov.trtubitak.gov.trapsnet.orgmedchemexpress.comed.ac.uknih.gov | Biologically inactive in native form; become active (26-desglucoavenacosides) upon hydrolysis researchgate.netasm.orgapsnet.org |

| Form | Preformed/constitutively produced nih.govnih.govasm.orgmdpi.comtubitak.gov.tred.ac.uk | Stored as inactive bidesmosidic forms in vacuoles researchgate.net |

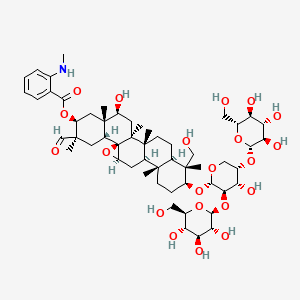

Structure

2D Structure

Properties

Molecular Formula |

C55H83NO21 |

|---|---|

Molecular Weight |

1094.2 g/mol |

IUPAC Name |

[(1S,3R,5R,6R,9S,10R,11R,14R,15S,17S,18S,20S,21R,23R)-21-formyl-17-hydroxy-9-[(2S,3R,4S,5S)-4-hydroxy-3,5-bis[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]oxy-10-(hydroxymethyl)-6,10,14,15,18,21-hexamethyl-2-oxahexacyclo[13.8.0.01,3.05,14.06,11.018,23]tricosan-20-yl] 2-(methylamino)benzoate |

InChI |

InChI=1S/C55H83NO21/c1-49(23-59)17-32-51(3,19-36(49)74-45(69)25-10-8-9-11-26(25)56-7)33(61)18-54(6)53(5)15-12-30-50(2,31(53)16-35-55(32,54)77-35)14-13-34(52(30,4)24-60)75-48-44(76-47-43(68)41(66)38(63)28(21-58)72-47)39(64)29(22-70-48)73-46-42(67)40(65)37(62)27(20-57)71-46/h8-11,23,27-44,46-48,56-58,60-68H,12-22,24H2,1-7H3/t27-,28-,29+,30-,31-,32-,33+,34+,35-,36+,37-,38-,39+,40+,41+,42-,43-,44-,46+,47+,48+,49+,50+,51+,52+,53-,54+,55-/m1/s1 |

InChI Key |

SYXUBXTYGFJFEH-PFTGTSLFSA-N |

SMILES |

CC12CCC(C(C1CCC3(C2CC4C5(C3(CC(C6(C5CC(C(C6)OC(=O)C7=CC=CC=C7NC)(C)C=O)C)O)C)O4)C)(C)CO)OC8C(C(C(CO8)OC9C(C(C(C(O9)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O |

Isomeric SMILES |

C[C@]12CC[C@@H]([C@@]([C@@H]1CC[C@@]3([C@@H]2C[C@@H]4[C@]5([C@]3(C[C@@H]([C@@]6([C@H]5C[C@@]([C@H](C6)OC(=O)C7=CC=CC=C7NC)(C)C=O)C)O)C)O4)C)(C)CO)O[C@H]8[C@@H]([C@H]([C@H](CO8)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O |

Canonical SMILES |

CC12CCC(C(C1CCC3(C2CC4C5(C3(CC(C6(C5CC(C(C6)OC(=O)C7=CC=CC=C7NC)(C)C=O)C)O)C)O4)C)(C)CO)OC8C(C(C(CO8)OC9C(C(C(C(O9)CO)O)O)O)O)OC1C(C(C(C(O1)CO)O)O)O |

Synonyms |

avenacin A 1 avenacin A-1 |

Origin of Product |

United States |

Ecological and Biological Significance of Avenacin A 1 in Oat

Role in Oat Disease Resistance

The primary ecological function of Avenacin A-1 is to confer resistance to pathogenic fungi that inhabit the soil and attempt to colonize the oat roots. This protective role is achieved through its potent antifungal activity, which disrupts the growth and development of susceptible fungal species.

Antifungal Activity against Soil-Borne Fungal Pathogens

The antifungal mechanism of this compound is primarily attributed to its ability to disrupt fungal cell membranes. As a triterpenoid (B12794562) saponin (B1150181), this compound interacts with sterols, essential components of fungal membranes. This interaction leads to the formation of pores and a subsequent loss of membrane integrity. The resulting increase in membrane permeability disrupts vital cellular processes, leading to the leakage of cellular contents and ultimately inhibiting fungal growth and causing cell death. This membrane-permeabilizing effect is a rapid and effective means of halting the progression of fungal infections.

The effectiveness of this compound as a defense compound is demonstrated by the varying degrees of sensitivity and resistance observed among different fungal species. While many potential pathogens are susceptible to its effects, some have evolved mechanisms to tolerate or detoxify this compound.

Gaeumannomyces graminis var. tritici (Ggt), the causal agent of take-all disease in wheat, is highly sensitive to this compound. This sensitivity is a major factor contributing to the resistance of oats to this devastating disease. The growth of Ggt is significantly inhibited at concentrations of this compound typically found in oat roots. Research has shown that even low concentrations of oat root extracts can completely inhibit the growth of Ggt. In contrast, the oat-infecting variant, Gaeumannomyces graminis var. avenae (Gga), exhibits resistance to this compound. This resistance is conferred by the production of an enzyme called avenacinase, which detoxifies this compound by removing specific sugar residues from the molecule. The inability of Ggt to produce this enzyme renders it susceptible to the antifungal activity of this compound.

Inhibitory Effect of this compound on Gaeumannomyces graminis var. tritici

| Fungal Species | Observed Effect | Reference Concentration | Key Finding |

|---|---|---|---|

| Gaeumannomyces graminis var. tritici | Complete growth inhibition | Concentrations found in oat roots (e.g., 25 µg/g fresh weight) researchgate.net | High sensitivity to this compound is a key factor in oat resistance to take-all disease. researchgate.net |

| Gaeumannomyces graminis var. avenae | Tolerant, can exhibit some growth | Up to 200 µg/ml researchgate.net | Resistance is mediated by the production of the detoxifying enzyme avenacinase. researchgate.net |

The responses of other soil-borne pathogens to this compound are varied. Pythium ultimum, a common cause of damping-off and root rot, has been shown to be resistant to the antifungal effects of oat root extracts containing avenacins. tubitak.gov.trtubitak.gov.tr The precise mechanism of this resistance in P. ultimum is an area of ongoing research.

Several species of the genus Fusarium, which are responsible for a range of diseases in cereals including root rot and head blight, have been found to be sensitive to this compound. For example, oat root extracts have been shown to create inhibition zones against Fusarium culmorum, F. nivale, F. oxysporum, and F. poae. tubitak.gov.trtubitak.gov.tr However, similar to the situation with Gaeumannomyces, some Fusarium species that are pathogenic to oats, such as Fusarium avenaceum, have the ability to detoxify avenacins.

In Vitro Antifungal Activity of Oat Root Extract (Containing Avenacins)

| Fungal Species | Observed Effect |

|---|---|

| Culvularia sp. | Inhibition zone present tubitak.gov.trtubitak.gov.tr |

| Drechslera victoriae | Inhibition zone present tubitak.gov.trtubitak.gov.tr |

| Rhizoctonia solani (A-6 type) | Inhibition zone present tubitak.gov.trtubitak.gov.tr |

| Pythium ultimum | No inhibition zone tubitak.gov.trtubitak.gov.tr |

| Fusarium culmorum | Inhibition zone present tubitak.gov.trtubitak.gov.tr |

| Fusarium nivale | Inhibition zone present tubitak.gov.trtubitak.gov.tr |

| Fusarium oxysporum | Inhibition zone present tubitak.gov.trtubitak.gov.tr |

| Fusarium poae | Inhibition zone present tubitak.gov.trtubitak.gov.tr |

Spectrum of Fungal Sensitivity and Resistance

Influence on Fungal Communities in the Oat Rhizosphere

The presence of this compound in oat roots has a significant selective pressure on the fungal communities in the rhizosphere, the narrow region of soil that is directly influenced by root secretions. This selective pressure shapes the composition of the fungal microbiome associated with oat roots.

Studies involving the isolation of fungi from the roots of field-grown oats and wheat have revealed a distinct difference in the fungal populations colonizing these two cereals. Nearly all of the fungal isolates obtained from oat roots were found to be resistant to this compound. nih.gov In contrast, a mix of both this compound-sensitive and resistant fungi were isolated from the roots of wheat, which does not produce saponins (B1172615) in its roots. nih.gov

Biosynthesis and Accumulation in Oat Roots

The biosynthesis and subsequent accumulation of this compound in oat (Avena sativa) are highly regulated processes, both spatially and temporally, occurring specifically within the root tissues. This precise control ensures the compound is present at the right place and time to execute its defensive functions against soil-borne pathogens.

Cell Type-Specific Localization within Epidermal Cells of Root Tips

The production of this compound is remarkably confined to a specific cell type within the oat root. Research has consistently demonstrated that its synthesis and accumulation are highly localized to the epidermal cells of the root tips. pnas.orgnih.govjic.ac.uk This specificity is not only observed for the compound itself but also for the expression of the genes encoding the biosynthetic enzymes responsible for its production.

In situ hybridization experiments have confirmed that the expression of key genes in the avenacin biosynthetic pathway, such as AsbAS1 which encodes β-amyrin synthase, is restricted to the epidermal cell layer of the root tips. pnas.org This targeted gene expression ensures that the enzymatic machinery for this compound synthesis is exclusively active in these outer cell layers of the root apex.

Furthermore, microscopic studies have revealed the subcellular location of this compound accumulation. Using confocal microscopy, the characteristic blue fluorescence of this compound under UV light has been observed to be localized within the vacuoles of the root epidermal cells. nih.gov This sequestration within the vacuole is a common strategy in plants to store potentially cytotoxic compounds without harming the cell's own metabolic processes. The localization of this compound in the root epidermis places this defensive compound at the primary interface between the plant and the soil environment, forming a chemical barrier against invading pathogens. nih.gov

| Finding | Location | Method |

| This compound Accumulation | Epidermal cells of root tips | UV Fluorescence Microscopy |

| AsbAS1 Gene Expression | Epidermal cell layer of root tips | In situ Hybridization |

| Subcellular Localization | Vacuoles of root epidermal cells | Confocal Microscopy |

Developmental Regulation of this compound Production

The synthesis of this compound is under strict developmental control, with its production being tightly linked to the growth and development of the oat root system. The highest concentrations of this compound are found in the metabolically active root tips, with levels decreasing significantly in more mature, differentiated root tissues. researchgate.netnih.gov This developmental regulation is also reflected in the expression patterns of the avenacin biosynthetic genes.

Quantitative analysis of gene expression has shown that the transcripts for enzymes involved in the this compound pathway are most abundant in the root tips. nih.gov Their expression is significantly lower in the upper parts of the root and is typically undetectable in the aerial parts of the plant, such as the leaves. pnas.orgnih.gov This indicates that the genetic program for this compound production is activated early in root development and is spatially restricted to the growing points of the root.

The clustering of the majority of the genes involved in the avenacin biosynthetic pathway on the chromosome is believed to play a crucial role in their coordinate regulation. pnas.org This genomic organization as a biosynthetic gene cluster likely facilitates the simultaneous expression of these genes in the root tip epidermis, ensuring that all the necessary enzymes for the multi-step synthesis of this compound are present at the same time and in the same location. pnas.org The production of this compound is therefore a transient and localized process, strategically aligned with the most vulnerable and actively growing regions of the root system.

| Developmental Stage | This compound Level | Biosynthetic Gene Expression |

| Root Tip | High | High |

| Mature Root | Low | Low |

| Aerial Tissues (Leaves) | Undetectable | Undetectable |

Molecular and Cellular Mechanisms of Avenacin A 1 Action

Interaction with Fungal Cell Membranes

The fungicidal properties of Avenacin A-1 are largely attributed to its capacity to compromise the integrity of fungal cell membranes. This involves a multi-step process that targets the lipid bilayer and its associated sterols.

This compound induces permeabilization of fungal cell membranes by forming complexes with membrane sterols, which leads to a reorganization of the lipid bilayer and the eventual creation of pores. This process results in the loss of membrane integrity and leakage of cellular contents, ultimately leading to fungal cell death. Research using artificial lipid bilayers has demonstrated that this compound inserts its aglycone portion into the membrane surface and subsequently binds to membrane cholesterol. This interaction is proposed to lead to the aggregation of this compound and cholesterol molecules, causing rearrangements in the bilayer structure that culminate in the formation of transmembrane pores nih.govuni-heidelberg.depsu.eduinteresjournals.orgfrontiersin.org. These pores are thought to be micelle-like aggregates of saponins (B1172615) and cholesterol, potentially arranged in a ring structure psu.edu.

Membrane sterols, particularly cholesterol in mammalian systems and ergosterol (B1671047) in fungi, are crucial for the activity of this compound. Studies have consistently shown that the permeabilizing and fungicidal effects of this compound are dependent on the presence of these sterols within the lipid bilayer nih.govpsu.eduinteresjournals.orgfrontiersin.orgfrontiersin.orgresearchgate.net. Cholesterol is essential for the formation of complexes with this compound, which are the primary drivers of membrane disruption.

The interaction between this compound and membrane sterols, such as cholesterol, initiates a cascade of events leading to bilayer reorganization and pore formation. It is hypothesized that the hydrophilic sugar moieties of this compound, once complexed with cholesterol, interact with each other. This self-association of saponin-cholesterol complexes is believed to induce significant changes in the membrane's structural organization. These rearrangements can lead to the formation of annular pores, often described as toroidal pores, which span the lipid bilayer uni-heidelberg.defrontiersin.org. The precise mechanism by which these pores form is still under investigation, but it involves a disruption of the normal lipid packing and the creation of aqueous channels through the membrane uni-heidelberg.de.

This compound has been shown to influence the dynamics of membrane components. Fluorescence Recovery After Photobleaching (FRAP) experiments conducted on artificial lipid bilayers containing cholesterol have revealed that this compound significantly reduces the lateral diffusion of both phospholipid and sterol probes. This reduction in mobility suggests that this compound, in conjunction with cholesterol, alters the fluidity and organization of the membrane, potentially by forming stable complexes or domains that restrict the movement of other membrane constituents.

| Probe Type | Effect of this compound on Lateral Diffusion |

| NBD-PE (Phospholipid Probe) | Small but significant reduction |

| NBD-Chol (Sterol Probe) | More pronounced reduction |

Data derived from FRAP experiments on cholesterol-containing planar lipid bilayers nih.govnih.gov.

The trisaccharide moiety attached to the triterpenoid (B12794562) scaffold of this compound is critical for its biological activity, including its membrane-permeabilizing and antifungal properties. Experimental studies have demonstrated that the removal or hydrolysis of the sugar residues from this compound leads to a substantial loss, or complete abolition, of its activity. For instance, monodeglucosyl, bis-deglucosyl, and aglycone derivatives of this compound, resulting from the sequential hydrolysis of its sugar components, exhibit negligible permeabilizing effects compared to the native compound nih.govinteresjournals.orgnih.govcambridge.org. This underscores the essential role of the intact glycoside chain in mediating the interaction with membrane sterols and inducing the subsequent membrane disruption. The trisaccharide chain, composed of L-arabinose and two D-glucose molecules, is critical for the antifungal efficacy of avenacins pnas.org.

| This compound Derivative | Permeabilizing Activity |

| Native this compound | Present |

| Monodeglucosyl derivative | Abolished |

| Bis-deglucosyl derivative | Abolished |

| Aglycone derivative | Abolished |

Activity comparison based on studies involving hydrolysis of sugar residues nih.govinteresjournals.orgnih.govcambridge.org.

Triterpenoid Scaffold Formation

The initial stage of this compound biosynthesis involves the creation of the pentacyclic triterpene backbone, β-amyrin, from a linear isoprenoid precursor. This process is followed by several critical oxygenation and hydroxylation modifications.

Initial Cyclization of 2,3-Oxidosqualene (B107256) to β-Amyrin (SAD1/AsbAS1)

The pathway commences with the cyclization of 2,3-oxidosqualene, a common precursor in plant sterol and triterpenoid metabolism. This reaction is catalyzed by the enzyme β-amyrin synthase (bAS1), encoded by the AsbAS1 gene, also identified as SAD1 pnas.orgresearchgate.netnih.govpnas.org. This enzyme is considered the first committed step in the avenacin biosynthetic pathway pnas.orgnih.govpnas.org. The AsbAS1 gene is notably part of the avenacin biosynthetic gene cluster pnas.orgwhiterose.ac.ukcabidigitallibrary.org.

Subsequent Oxygenation and Hydroxylation Steps

Following the formation of the β-amyrin scaffold, a series of modifications by cytochrome P450 monooxygenases (CYPs) are essential to create the specific structure of this compound nih.govfrontiersin.org.

Several CYP enzymes play critical roles in oxygenating and hydroxylating the β-amyrin scaffold:

SAD2 / AsCYP51H10: This enzyme, belonging to the CYP51 family, is a multifunctional P450 that catalyzes both C16 hydroxylation and C12,C13 epoxidation of the β-amyrin scaffold researchgate.netnih.govpnas.orgcore.ac.uk. It is considered to have been recruited from primary sterol metabolism nih.govpnas.orgbiorxiv.org. The AsCYP51H10 gene is synonymous with the Sad2 locus nih.govpnas.orgcore.ac.uk.

CYP94D65: This CYP enzyme is responsible for introducing a hydroxyl group at the C-23 position of the β-amyrin scaffold frontiersin.orgresearchgate.netresearchgate.netnih.gov. Its role in avenacin biosynthesis has been established through functional studies rsc.orguea.ac.uk.

CYP72A476: This enzyme is involved in the addition of the C-30 aldehyde group to the β-amyrin scaffold, a modification occurring later in the pathway frontiersin.orgnih.gov.

These oxygenation steps convert β-amyrin into intermediates such as 12β,13-epoxy-16β,23-dihydroxy-β-amyrin researchgate.netresearchgate.netnih.gov.

Table 1: Key Enzymes in Triterpenoid Scaffold Formation

| Enzyme Name (Gene Locus) | Enzyme Type | Primary Function | Role in this compound Biosynthesis |

| SAD1 / AsbAS1 | β-amyrin synthase (OSC) | Cyclization of 2,3-oxidosqualene to β-amyrin | Catalyzes the first committed step in avenacin biosynthesis pnas.orgresearchgate.netnih.govpnas.org. |

| SAD2 / AsCYP51H10 | Cytochrome P450 monooxygenase | C16 hydroxylation, C12,C13 epoxidation | Multifunctional enzyme modifying the β-amyrin scaffold researchgate.netnih.govpnas.orgcore.ac.uk. |

| SAD6 / AsCYP72A475 | Cytochrome P450 monooxygenase | C-21β hydroxylation | Catalyzes C-21β hydroxylation, essential for acylation and defense nih.govfrontiersin.orgnih.govresearchgate.net. |

| CYP94D65 | Cytochrome P450 monooxygenase | C-23 hydroxylation | Adds a hydroxyl group at the C-23 position of the β-amyrin scaffold frontiersin.orgresearchgate.netresearchgate.netnih.gov. |

| CYP72A476 | Cytochrome P450 monooxygenase | C-30 aldehyde group addition | Involved in the addition of the C-30 aldehyde group to the β-amyrin scaffold frontiersin.orgnih.gov. |

Glycosylation Cascade

Following the formation and modification of the triterpenoid backbone, a trisaccharide moiety is sequentially attached. This moiety, consisting of one L-arabinose and two D-glucose units, is critical for the antifungal activity of this compound frontiersin.orgnih.govpnas.orgnbi.ac.uk.

Initiation of the Oligosaccharide Chain with L-Arabinose (AsAAT1)

The glycosylation process begins with the addition of an L-arabinose sugar to the C-3 position of the modified triterpene scaffold. This reaction is catalyzed by the arabinosyltransferase AsAAT1 (also known as UGT99D1) uea.ac.ukresearchgate.netfrontiersin.orgpnas.orgpnas.org. AsAAT1 belongs to the UGT99 family and is located within the extended avenacin biosynthetic gene cluster pnas.orguea.ac.uk. Mutants lacking functional AsAAT1 exhibit increased susceptibility to pathogens, underscoring the importance of this initial glycosylation step uea.ac.uk.

Sequential Addition of D-Glucose Molecules

After the initial arabinosylation, two D-glucose molecules are added sequentially to complete the trisaccharide chain:

AsUGT91G16: This enzyme, a classical cytosolic UDP-dependent glycosyltransferase (UGT), is responsible for adding the first D-glucose molecule, forming a 1,2-linked glucose residue to the L-arabinose researchgate.netfrontiersin.orgpnas.orgpnas.org.

AsTG1: The final D-glucose molecule, linked via a 1,4 linkage, is added by AsTG1 researchgate.netfrontiersin.orgpnas.orgpnas.org. Interestingly, AsTG1 is not a typical UGT but rather a vacuolar sugar transferase belonging to the glycosyl hydrolase family 1 (GH1) pnas.orgpnas.org. It is encoded by the Sad3 locus pnas.orgpnas.org.

The complete glycosylation process results in des-acyl avenacin, which is then acylated with N-methylanthranilic acid by the enzyme SAD7 to form this compound pnas.orgnih.gov.

Table 2: Key Enzymes in the Glycosylation Cascade

| Enzyme Name (Gene Locus) | Enzyme Type | Primary Function | Role in this compound Biosynthesis |

| AsAAT1 / UGT99D1 | Arabinosyltransferase (UGT family 99) | Addition of L-arabinose to the C-3 position | Initiates the trisaccharide chain uea.ac.ukresearchgate.netfrontiersin.orgpnas.orgpnas.org. |

| AsUGT91G16 | UDP-dependent glycosyltransferase (UGT) | Addition of a 1,2-linked D-glucose to L-arabinose | Catalyzes the first glucosylation step in the cascade researchgate.netfrontiersin.orgpnas.orgpnas.org. |

| AsTG1 / Sad3 | Vacuolar sugar transferase (GH1 family) | Addition of a 1,4-linked D-glucose to the sugar chain | Catalyzes the final glucosylation step, adding the second D-glucose researchgate.netfrontiersin.orgpnas.orgpnas.org. |

Genetic Architecture of the Avenacin Biosynthetic Gene Cluster

The genes responsible for avenacin biosynthesis in oats are organized into a specialized metabolic gene cluster jic.ac.ukpnas.orgwhiterose.ac.uk. This cluster, typically comprising 12 genes, is located in a specific region on chromosome 1 of Avena strigosa jic.ac.ukwhiterose.ac.ukresearchgate.net. The genes within this cluster are often arranged in a manner that reflects the order of the biochemical steps in the pathway, suggesting co-evolution and coordinated regulation jic.ac.ukwhiterose.ac.uk. For instance, the gene for the initial step, AsbAS1 (SAD1), is positioned near the telomere, while later pathway genes, including those for glycosylation, are located more distally whiterose.ac.uk. This organization may serve to prevent the accumulation of toxic intermediates during biosynthesis whiterose.ac.uknih.gov. The evolution of this gene cluster is thought to have occurred after the divergence of oats from other cereal species, driven by specific selective pressures related to disease resistance jic.ac.ukpnas.orgcabidigitallibrary.org.

Compound Names Mentioned:

this compound

β-amyrin

2,3-oxidosqualene

N-methylanthranilic acid (NMA)

N-methyl anthranilate glucoside (NMA-Glc)

Anthranilic acid

Cytosolic Uridine (B1682114) Diphosphate-Dependent Glycosyltransferase (AsUGT91G16)

AsUGT91G16 is identified as a classical cytosolic uridine diphosphate-dependent glycosyltransferase (UGT) that plays a crucial role in the glycosylation of this compound pnas.orgresearchgate.net. Research indicates that AsUGT91G16 catalyzes the addition of a 1,2-linked D-glucose molecule to the l-arabinose moiety of the precursor molecule pnas.orgresearchgate.netresearchgate.net. This step is one of the final glucosylation events in the synthesis of the branched trisaccharide chain essential for avenacin's antifungal activity pnas.orgresearchgate.net. The gene encoding AsUGT91G16 is located within the avenacin biosynthetic gene cluster pnas.orgresearchgate.net.

Noncanonical Vacuolar Sugar Transferase (AsTG1/SAD3)

AsTG1, also known as SAD3, is a noncanonical vacuolar sugar transferase that plays a vital role in the final glucosylation step of this compound biosynthesis pnas.orgresearchgate.netnih.gov. Unlike typical UGTs, AsTG1 is localized to the vacuole, not the cytosol pnas.orgnih.gov. It belongs to the glycosyl hydrolase family 1 (GH1) and is responsible for adding the final 1,4-linked D-glucose molecule to the avenacin precursor pnas.orgresearchgate.netnih.gov. Mutations in the Sad3 locus, which corresponds to AsTG1, lead to a deficiency in avenacin production, confirming its essential role in the pathway pnas.orgresearchgate.net. The gene encoding AsTG1 is part of the avenacin biosynthetic gene cluster pnas.orgresearchgate.net.

Acylation Process

The acylation step is critical for the biological activity of this compound, involving the attachment of an acyl group to the triterpene scaffold oup.comnih.gov. This process requires specific acyltransferases and the synthesis of activated acyl donors.

Acyltransferases and Acyl Donor Specificity (AsSCPL1/SAD7)

AsSCPL1, encoded by the Sad7 gene, is a serine carboxypeptidase-like (SCPL) acyltransferase that catalyzes the acylation of this compound at the C-21 position pnas.orgoup.comnih.gov. This enzyme is crucial for the formation of the final avenacin structure oup.comnih.gov. AsSCPL1 utilizes N-methyl anthranilate glucoside (NMA-Glc) as the activated acyl donor for the synthesis of this compound pnas.orgnih.govnbi.ac.uk. It has also been shown to acylate des-acyl avenacins with benzoyl groups, leading to the formation of avenacin A-2 oup.comresearchgate.net. The Sad7 gene is located within the avenacin biosynthetic gene cluster, adjacent to genes involved in the synthesis of its acyl donor researchgate.netnih.gov.

Biosynthesis of N-Methyl Anthranilate Glucoside Acyl Donor (AsMT1/SAD9, AsUGT74H5/SAD10)

The activated acyl donor, N-methyl anthranilate glucoside (NMA-Glc), is synthesized through a two-step process involving the enzymes AsMT1 (SAD9) and AsUGT74H5 (SAD10) pnas.orgresearchgate.netresearchgate.net. Anthranilic acid, derived from the shikimate pathway, is first methylated by AsMT1 (SAD9) to produce N-methyl anthranilate (NMA) pnas.orgresearchgate.netresearchgate.net. Subsequently, NMA is glucosylated in the cytoplasm by AsUGT74H5 (SAD10) to form NMA-Glc pnas.orgresearchgate.netresearchgate.net. Both Sad9 and Sad10 genes are located within the avenacin biosynthetic gene cluster, adjacent to Sad7 researchgate.netnih.gov. These genes are considered part of the "acylation module" within the cluster researchgate.net.

Organization and Evolution of the Avenacin Biosynthetic Gene Cluster

The genes responsible for avenacin biosynthesis are predominantly organized into a contiguous cluster in the oat genome, a characteristic feature of many specialized metabolite pathways in plants pnas.orgcore.ac.uknih.govfrontiersin.orgjic.ac.uk. This clustering is thought to facilitate co-regulation and co-inheritance of the pathway core.ac.uknih.govjic.ac.uk.

Genomic Mapping and Gene Proximity

The avenacin biosynthetic gene cluster (BGC) in Avena strigosa comprises approximately 12 genes pnas.orgjic.ac.ukresearchgate.net. Ten of these genes are located contiguously on a single scaffold, while two additional genes are found on a proximal scaffold, with repetitive elements preventing bridging nih.govfrontiersin.orgjic.ac.uk. The genes within the cluster are generally arranged in a co-linear fashion, reflecting the order of the biosynthetic steps frontiersin.orgjic.ac.uk. The cluster is situated in a subtelomeric region on chromosome 1 pnas.orgfrontiersin.orgjic.ac.uk. Specifically, early pathway genes tend to be located closer to the telomere, while later pathway genes are positioned further away. This arrangement may serve to protect the plant from accumulating potentially toxic intermediates if mutations occur in the later stages of the pathway jic.ac.uk. Genes such as Sad1 (encoding β-amyrin synthase) and Sad2 (encoding a cytochrome P450) are known to be recruited from sterol metabolism and have acquired new functions within the context of the avenacin cluster frontiersin.orgnih.gov.

The identified genes and their roles are summarized below:

| Gene Name | Enzyme/Protein Name | Role in Avenacin Biosynthesis | Localization (if specified) |

| Sad1 | AsbAS1 (β-amyrin synthase) | Catalyzes the cyclization of 2,3-oxidosqualene to β-amyrin, the first committed step in avenacin biosynthesis. | Cytosolic |

| Sad2 | AsCYP51H10 | Modifies the β-amyrin scaffold through epoxidation and hydroxylation. | Cytosolic |

| Sad6 | AsCYP72A475 | Oxidizes the β-amyrin scaffold at the C-16 position. | Cytosolic |

| AsUGT91G16 | UGT91G16 | Cytosolic glycosyltransferase that adds a 1,2-linked D-glucose molecule to the l-arabinose moiety. | Cytosolic |

| AsTG1 / Sad3 | TG1 (Transglucosidase) | Noncanonical vacuolar sugar transferase that adds the final 1,4-linked D-glucose molecule. | Vacuolar |

| Sad7 | AsSCPL1 (SCPL acyltransferase) | Acylates this compound at the C-21 position using NMA-Glc or benzoic acid glucoside as acyl donors. | Vacuolar |

| Sad9 | AsMT1 (Methyltransferase) | Methylates anthranilic acid to N-methyl anthranilate (NMA). | Cytosolic |

| Sad10 | AsUGT74H5 (UGT) | Glucosylates N-methyl anthranilate (NMA) to form N-methyl anthranilate glucoside (NMA-Glc), the acyl donor. | Cytosolic |

| CYP94D65 | CYP94D65 | Adds a hydroxyl group at the C-23 position of the β-amyrin scaffold. | Cytosolic |

| CYP72A476 | CYP72A476 | Oxidizes the scaffold at the C-30 position. | Cytosolic |

| AsAAT1 | UGT99D1 (Arabinosyltransferase) | Catalyzes the addition of the first sugar (l-arabinose) in the avenacin oligosaccharide chain. | Cytosolic |

| Sad4 | UGT84C2 | Contributes to avenacin biosynthesis by synthesizing acyl sugar donors. | Not specified |

| Pal2 | Phenylalanine ammonia (B1221849) lyase | Contributes to avenacin biosynthesis by synthesizing acyl sugar donors. | Not specified |

Note: The table includes genes explicitly mentioned in the provided outline and related to the specific enzymes. Some sources mention additional cytochrome P450 enzymes involved in earlier oxidation steps of the triterpene scaffold. Sad4 and Pal2 are mentioned as non-clustered genes contributing to acyl sugar donor synthesis.

The evolution of the avenacin gene cluster is thought to have occurred independently in oats, with genes being recruited from primary metabolism pathways, such as sterol biosynthesis, and acquiring novel functions frontiersin.orgnih.gov. This process of gene clustering and neofunctionalization has enabled oats to develop specialized defense compounds, contributing to their adaptation and survival core.ac.ukjic.ac.uk.## The Biosynthesis and Genetic Architecture of this compound in Oats

This compound is a potent antimicrobial triterpene glycoside produced by oats (genus Avena) that plays a critical role in protecting the plant's roots from soil-borne pathogens pnas.orgoup.com. The intricate biosynthesis of this defense compound is orchestrated by a series of enzymes, many of which are encoded by genes organized into a specialized biosynthetic gene cluster (BGC) within the oat genome pnas.orgcore.ac.uknih.govjic.ac.uk. This genetic architecture facilitates the coordinated expression and co-inheritance of genes required for the pathway, contributing to oat's unique defense capabilities.

Biosynthesis Pathway and Genetic Architecture of Avenacin A 1

Acylation Process

The acylation of the triterpene scaffold is a crucial modification that enhances the biological activity of this compound oup.comnih.gov. This process requires the action of specific acyltransferases and the prior synthesis of activated acyl donors.

AsSCPL1, encoded by the Sad7 gene, is a serine carboxypeptidase-like (SCPL) acyltransferase that performs the acylation of this compound at the C-21 position pnas.orgoup.comnih.gov. This enzyme is essential for generating the final structure of this compound oup.comnih.gov. AsSCPL1 utilizes N-methyl anthranilate glucoside (NMA-Glc) as its preferred activated acyl donor for the synthesis of this compound pnas.orgnih.govnbi.ac.uk. Furthermore, AsSCPL1 can also acylate des-acyl avenacins with benzoic acid, leading to the formation of avenacin A-2 oup.comresearchgate.net. The Sad7 gene is located within the avenacin BGC, positioned adjacently to genes involved in the synthesis of its acyl donor substrate researchgate.netnih.gov.

The synthesis of the activated acyl donor, N-methyl anthranilate glucoside (NMA-Glc), involves a two-step enzymatic pathway mediated by AsMT1 (SAD9) and AsUGT74H5 (SAD10) pnas.orgresearchgate.netresearchgate.net. Initially, anthranilic acid, derived from the shikimate pathway, undergoes methylation by AsMT1 (SAD9) to produce N-methyl anthranilate (NMA) pnas.orgresearchgate.netresearchgate.net. Subsequently, NMA is glucosylated in the cytoplasm by AsUGT74H5 (SAD10), yielding NMA-Glc pnas.orgresearchgate.netresearchgate.net. Both the Sad9 and Sad10 genes are situated within the avenacin BGC, adjacent to the Sad7 gene, and are collectively referred to as the "acylation module" researchgate.netnih.govresearchgate.net.

Organization and Evolution of the Avenacin Biosynthetic Gene Cluster

A significant characteristic of the avenacin biosynthetic pathway is the organization of its genes into a contiguous cluster, a common phenomenon observed for many specialized metabolite pathways in plants pnas.orgcore.ac.uknih.govfrontiersin.orgjic.ac.uk. This clustering is believed to promote coordinated gene regulation and ensure stable inheritance of the entire pathway core.ac.uknih.govjic.ac.uk.

The avenacin biosynthetic gene cluster (BGC) in Avena strigosa comprises approximately 12 genes pnas.orgjic.ac.ukresearchgate.net. Ten of these genes are physically linked on a single genomic scaffold, while the remaining two are located on a proximal scaffold, with repetitive DNA sequences preventing their direct connection nih.govfrontiersin.orgjic.ac.uk. The genes within the cluster are generally arranged in a co-linear fashion, mirroring the sequence of the biosynthetic reactions frontiersin.orgjic.ac.uk. This BGC is situated in a subtelomeric region of chromosome 1 pnas.orgfrontiersin.orgjic.ac.uk. Notably, genes involved in the early stages of the pathway are typically found closer to the telomere, while genes for later steps are located further inward. This arrangement may offer a protective mechanism against the accumulation of potentially toxic metabolic intermediates that could arise from mutations in the downstream pathway genes jic.ac.uk. Genes such as Sad1 (encoding β-amyrin synthase) and Sad2 (encoding a cytochrome P450) have been identified as being recruited from sterol metabolism pathways and have subsequently acquired novel functions within the context of avenacin biosynthesis frontiersin.orgnih.gov.

The identified genes and their respective roles in avenacin biosynthesis are detailed in the table below:

| Gene Name | Enzyme/Protein Name | Role in Avenacin Biosynthesis | Localization (if specified) |

| Sad1 | AsbAS1 (β-amyrin synthase) | Catalyzes the cyclization of 2,3-oxidosqualene (B107256) to β-amyrin, the initial committed step in avenacin biosynthesis. | Cytosolic |

| Sad2 | AsCYP51H10 | Modifies the β-amyrin scaffold through epoxidation and hydroxylation reactions. | Cytosolic |

| Sad6 | AsCYP72A475 | Oxidizes the β-amyrin scaffold at the C-16 carbon position. | Cytosolic |

| AsUGT91G16 | UGT91G16 | Cytosolic glycosyltransferase responsible for adding a 1,2-linked D-glucose molecule to the l-arabinose moiety. | Cytosolic |

| AsTG1 / Sad3 | TG1 (Transglucosidase) | A noncanonical vacuolar sugar transferase that catalyzes the addition of the final 1,4-linked D-glucose molecule. | Vacuolar |

| Sad7 | AsSCPL1 (SCPL acyltransferase) | Acylates this compound at the C-21 position using NMA-Glc or benzoic acid glucoside as acyl donors. | Vacuolar |

| Sad9 | AsMT1 (Methyltransferase) | Catalyzes the methylation of anthranilic acid to form N-methyl anthranilate (NMA). | Cytosolic |

| Sad10 | AsUGT74H5 (UGT) | Glucosylates N-methyl anthranilate (NMA) to produce N-methyl anthranilate glucoside (NMA-Glc), the required acyl donor. | Cytosolic |

| CYP94D65 | CYP94D65 | Introduces a hydroxyl group at the C-23 position of the β-amyrin scaffold. | Cytosolic |

| CYP72A476 | CYP72A476 | Catalyzes the oxidation of the scaffold at the C-30 position. | Cytosolic |

| AsAAT1 | UGT99D1 (Arabinosyltransferase) | Catalyzes the initial sugar addition, transferring l-arabinose to the avenacin oligosaccharide chain. | Cytosolic |

| Sad4 | UGT84C2 | Contributes to avenacin biosynthesis by synthesizing acyl sugar donors. | Not specified |

| Pal2 | Phenylalanine ammonia (B1221849) lyase | Contributes to avenacin biosynthesis by synthesizing acyl sugar donors. | Not specified |

Note: The table includes genes explicitly mentioned in the provided outline and their associated enzymes. Additional cytochrome P450 enzymes involved in earlier oxidation steps of the triterpene scaffold have also been identified. Genes such as Sad4 and Pal2, while not located within the primary cluster, are recognized for their role in synthesizing acyl sugar donors.

The evolutionary trajectory of the avenacin gene cluster suggests an independent development within oats, involving the recruitment of genes from primary metabolic pathways, such as sterol biosynthesis, which subsequently acquired novel functions frontiersin.orgnih.gov. This process of gene clustering and neofunctionalization has been instrumental in the evolution of oat's specialized defense compounds, thereby enhancing its adaptation and survival mechanisms core.ac.ukjic.ac.uk.

Pathogen Counter Defense Mechanisms Against Avenacin A 1

Enzymatic Detoxification by Fungi

A key strategy employed by fungi to overcome the phytoprotective effects of avenacin A-1 is enzymatic detoxification. This process involves the breakdown of the saponin (B1150181) molecule into less toxic or non-toxic derivatives, thereby enabling the fungus to colonize the host plant.

The fungus Gaeumannomyces graminis var. avenae (Gga), a significant pathogen of oats, produces a specific enzyme known as avenacinase . This enzyme is critical for its pathogenicity, as it directly targets and detoxifies this compound researchgate.netresearchgate.netapsnet.org. Avenacinase functions by hydrolyzing glycosidic linkages within the this compound molecule. Research has revealed that avenacinase is essential for Gga to penetrate oat roots, as avenacinase-deficient mutants are rendered non-pathogenic apsnet.org. Studies have also indicated a notable relatedness between avenacinase and tomatinase , an enzyme produced by Septoria lycopersici (a pathogen of tomato), which acts on the steroidal glycoalkaloid α-tomatine. Both enzymes share common physicochemical properties and are immunologically cross-reactive, suggesting a potential evolutionary link in detoxification mechanisms targeting different classes of plant defense compounds researchgate.netresearchgate.net.

The specificity of avenacinase lies in its ability to cleave specific sugar residues from the this compound molecule. This compound is a triterpenoid (B12794562) saponin with attached sugar chains. The primary detoxification step catalyzed by avenacinase involves the hydrolysis of a terminal β-1,2-linked D-glucose molecule from this compound apsnet.org. This deglycosylation renders the saponin less toxic to the fungus. Further detoxification can lead to the production of mono-deglucosylthis compound and bis-deglucosylthis compound, and in some instances, even tris-deglycosylthis compound researchgate.net. This stepwise removal of sugar moieties highlights a targeted enzymatic activity that neutralizes the antifungal properties of the saponin. While avenacinase targets this compound, tomatinase, despite its structural and immunological similarities, exhibits critical differences in substrate specificity, reflecting the distinct chemical structures of their respective host plant defense compounds researchgate.netapsnet.org.

Fungal Resistance Phenotypes and Molecular Basis of Tolerance

Beyond enzymatic degradation, fungi also exhibit intrinsic resistance or tolerance to this compound through various phenotypic and molecular mechanisms. These can include altered cellular structures, metabolic adaptations, or the ability to maintain cellular function in the presence of the saponin.

Studies have shown that different strains of G. graminis exhibit varying degrees of tolerance to this compound. For instance, isolates of G. graminis var. avenae (Gga) demonstrate considerable variation in their tolerance, with reported EC50 values ranging from 5 to 80 μg/ml. Crucially, these Gga isolates can maintain some level of growth even at high this compound concentrations (up to 200 μg/ml), a characteristic that distinguishes them from more sensitive strains like G. graminis var. tritici (Ggt) researchgate.net. This differential tolerance suggests that specific genetic or biochemical traits confer resistance.

While specific molecular mechanisms beyond enzymatic detoxification are still being elucidated, tolerance may also involve strategies such as the efficient efflux of the saponin from the fungal cell or modifications to cell membrane composition to reduce sensitivity to the saponin's membrane-disrupting effects researchgate.net. The ability of some fungi to metabolize avenacins by hydrolyzing sugars is widespread among various fungal groups isolated from oat roots, indicating that such detoxification capabilities are a common adaptation for survival in avenacin-rich environments nih.gov. Furthermore, changes in glycosylation patterns can also influence fungal resistance to plant defense compounds, suggesting that complex molecular adaptations contribute to tolerance scribd.com.

Table 1: Comparative Tolerance of Gaeumannomyces graminis Strains to this compound

| Strain | EC50 (μg/ml) | Growth at 200 μg/ml | Notes |

| G. graminis var. avenae (Gga) | 5–80 | Maintained some growth | Exhibits significant variation in tolerance; detoxification is essential for pathogenicity to oats. |

| G. graminis var. tritici (Ggt) | Not specified | Not specified | Generally sensitive to this compound; left this compound almost unaffected in detoxification studies. |

Data derived from research findings on fungal interactions with this compound researchgate.net.

Table 2: Comparison of Saponin/Glycoalkaloid Detoxification Enzymes

| Enzyme | Source Organism | Target Compound | Primary Hydrolysis Action | Substrate Specificity Notes |

| Avenacinase | Gaeumannomyces graminis var. avenae | This compound | Hydrolyzes terminal β-1,2-linked D-glucose molecules | Deglucosylates this compound, producing mono-, bis-, and tris-deglucosyl derivatives; essential for oat root colonization. |

| Tomatinase | Septoria lycopersici | α-Tomatine | Hydrolyzes terminal β-1,2-linked D-glucose molecule from α-tomatine | Exhibits critical differences in substrate specificity compared to avenacinase, reflecting adaptation to different host plant defense compounds (steroidal vs. triterpenoid). |

Data compiled from studies on fungal detoxification mechanisms researchgate.netresearchgate.netapsnet.org.

Evolutionary Implications of Host-Pathogen Arms Race

The interaction between oats and their fungal pathogens, particularly concerning this compound, exemplifies a classic host-pathogen evolutionary arms race. Oats have evolved to produce potent saponins (B1172615) like this compound as a primary defense against fungal invasion nih.govnih.gov. In response, fungal pathogens have evolved mechanisms to counteract these defenses, such as the production of detoxifying enzymes like avenacinase researchgate.netapsnet.org.

This co-evolutionary dynamic drives the selection for both enhanced plant defense compounds and more effective pathogen detoxification strategies. For instance, the presence of avenacinase in G. graminis var. avenae is directly linked to its ability to infect oats, demonstrating that detoxification is a critical factor in determining pathogen host range and virulence apsnet.org. The evolutionary relatedness observed between avenacinase and tomatinase suggests that the underlying biochemical pathways for saponin and glycoalkaloid detoxification may have common evolutionary origins, with enzymes adapting to target different classes of host-derived antimicrobial compounds researchgate.netresearchgate.net.

Studies on oat mutants deficient in saponin synthesis reveal an increased susceptibility to fungal pathogens, underscoring the protective role of avenacins and the selective pressure they exert on pathogen evolution nih.govapsnet.org. Conversely, the ability of fungi to evolve resistance or detoxification mechanisms allows them to exploit hosts that produce these compounds. This ongoing evolutionary battle shapes the genetic makeup of both species, leading to a complex interplay of defense and counter-defense strategies that define their ecological relationship.

Genetic and Molecular Genetic Approaches to Avenacin A 1 Research

Saponin-Deficient (sad) Mutants of Avena strigosa

Forward genetic screens utilizing the inherent UV fluorescence of avenacin A-1 have been a cornerstone in identifying genes essential for its biosynthesis.

Forward Genetic Screens for Identifying Biosynthetic Loci

The bright blue fluorescence of this compound in oat root tips under UV illumination served as a powerful phenotypic marker for forward genetic screens. By treating seeds of the diploid oat species Avena strigosa with chemical mutagens like sodium azide, researchers generated populations of mutants. Screening approximately 1,289 M2 families led to the identification of 10 independent saponin-deficient (sad) mutants exhibiting reduced root fluorescence, indicating a deficiency in avenacin production pnas.orgpnas.orgasm.org. These mutants represent at least four distinct complementation groups, suggesting the involvement of multiple genes in the biosynthetic pathway researchgate.netnih.gov.

Subsequent research has identified specific genes corresponding to several of these sad loci, including those encoding key enzymes such as β-amyrin synthase (SAD1), cytochrome P450 enzymes (SAD2, SAD6), glycosyltransferases (SAD3/AsTG1, SAD10/UGT74H5, AsUGT91G16), a methyltransferase (SAD9/MT1), and an acyltransferase (SAD7/SCPL1) pnas.orgibcas.ac.cnpnas.orgnih.govoup.comresearchgate.netnih.govresearchgate.netnih.gov. Additionally, genes like SAD4 and Pal2, which are crucial for the synthesis of acyl sugar donors, have been identified through these screens, although they are not located within the main avenacin biosynthetic gene cluster pnas.org.

Table 1: Identified Saponin-Deficient (sad) Mutants and Associated Genes

| Mutant Locus | Gene Name(s) | Proposed Function | Location Relative to BGC |

| SAD1 | AsbAS1 | β-amyrin synthase (Oxidosqualene cyclase); first committed step | Within BGC |

| SAD2 | AsCYP51H10 | Cytochrome P450; early modification of β-amyrin scaffold | Within BGC |

| SAD3 | AsTG1 | Glycosyl hydrolase family 1 sugar transferase; adds final β-D-glucose | Within BGC |

| SAD4 | SAD4 | Involved in acyl sugar donor synthesis | Unlinked |

| SAD6 | AsCYP72A475 | Cytochrome P450; catalyzes C-21β hydroxylation | Within BGC |

| SAD7 | SCPL1 | Serine carboxypeptidase-like acyltransferase; avenacin acylation | Within BGC |

| SAD9 | MT1 | Anthranilate N-methyltransferase; N-methylation for acyl donor | Within BGC |

| SAD10 | UGT74H5 | Family 1 Glycosyltransferase; synthesizes N-methylanthranilic acid O-glucosyl donor | Within BGC |

| Pal2 | Pal2 | Phenylalanine ammonia (B1221849) lyase; involved in acyl sugar donor synthesis | Unlinked |

| AsUGT91G16 | AsUGT91G16 | Cytosolic Glycosyltransferase; adds 1,2-linked β-D-glucose to l-arabinose | Within BGC |

Phenotypic Characterization of Mutant Susceptibility to Pathogens

A crucial aspect of sad mutant characterization has been assessing their altered resistance to fungal pathogens. A consistent finding across multiple studies is that sad mutants, particularly those completely lacking avenacins, exhibit significantly increased susceptibility to various fungal pathogens compared to wild-type Avena strigosa pnas.orgasm.orgresearchgate.netnih.gov. For instance, mutants deficient in avenacin biosynthesis developed lesions when inoculated with Gaeumannomyces graminis var. tritici, a pathogen that A. strigosa typically resists asm.orgresearchgate.netnih.gov. Microscopic examination revealed fungal hyphae invading the root tissues of sad mutants, a phenomenon not observed in wild-type plants nih.gov. Increased susceptibility was also noted against Gaeumannomyces graminis var. avenae, Fusarium culmorum, and Fusarium avenaceum researchgate.netnih.gov. These observations strongly support the role of avenacins as preformed antimicrobial compounds contributing to basal plant defense.

Table 2: Phenotypic Characterization of sad Mutants and Pathogen Susceptibility

| Mutant Type | Avenacin Level | Susceptibility to G. graminis var. tritici | Susceptibility to G. graminis var. avenae | Other Pathogens Tested | Notes |

| Wild-type | Normal | Resistant | Resistant | S. nodorum, S. avenae (leaves) | No disease symptoms observed. |

| sad1, sad2 | Complete absence | High | High | - | Blocked early in pathway; accumulate β-amyrin. |

| sad7 | Accumulate des-acyl forms | High | High | - | Lacks N-methyl anthraniloyl or benzoyl groups; accumulates intermediates. |

| sad3, sad4 | Defective glucosylation | High | High | - | Accumulate monodeglycosyl avenacins; sad4 has hybrid profile. |

| sad9 | Defective N-methylation | High | High | - | Affected in N-methylation for acyl donor synthesis. |

| Mutant 791 | ~15% of wild-type | Limited symptoms | - | - | Partial reduction in avenacin content correlates with reduced disease symptoms. |

| sad4, Pal2 | Not specified | Increased | - | - | Increased susceptibility compared to wild-type. |

Positional Cloning and Gene Identification

The genetic loci identified through sad mutations have been progressively mapped and cloned, revealing the genes responsible for avenacin biosynthesis. Positional cloning and genome sequencing efforts have identified genes within a conserved 12-gene biosynthetic gene cluster (BGC) located on chromosome 1 of A. strigosa, as well as genes located elsewhere in the genome that are critical for the pathway pnas.orgpnas.orgjic.ac.uk.

Key genes identified include:

SAD1 : Encodes β-amyrin synthase (bAS1), the oxidosqualene cyclase catalyzing the first committed step in avenacin synthesis pnas.orgibcas.ac.cnresearchgate.net.

SAD2 : Encodes a cytochrome P450 enzyme involved in early modifications of the β-amyrin scaffold ibcas.ac.cnoup.com.

SAD7 : Encodes a serine carboxypeptidase-like acyltransferase (SCPL1) responsible for attaching the N-methyl anthranilate or benzoate (B1203000) group to the triterpene backbone pnas.orgoup.com.

SAD9 : Encodes an anthranilate N-methyltransferase (MT1), essential for methylating anthranilic acid to form the precursor for the acyl donor nih.gov.

SAD10 : Encodes a glycosyltransferase (UGT74H5) that forms the N-methylanthranilic acid O-glucosyl donor nih.govnbi.ac.uk.

SAD3 : Corresponds to AsTG1, a noncanonical vacuolar sugar transferase that adds the final β-D-glucose to the sugar chain pnas.org.

SAD6 : Encodes a cytochrome P450 enzyme (AsCYP72A475) responsible for C-21β hydroxylation nih.gov.

Pal2 : Encodes a phenylalanine ammonia lyase, contributing to the synthesis of acyl sugar donors pnas.org.

A total of 85 mutants have been assigned to characterized avenacin genes, including nine genes within the BGC and the unlinked SAD4 and Pal2 genes pnas.org. The AsbAS1 gene, encoding β-amyrin synthase, is noted for its unique evolutionary origin, arising from duplication and divergence of a cycloartenol (B190886) synthase-like gene and mapping to a region of the oat genome not conserved in other cereals pnas.org.

Transcriptomics and Comparative Genomics for Gene Discovery

Transcriptomic and comparative genomic approaches have been pivotal in understanding the organization and evolution of the avenacin biosynthetic pathway. Comparative genomics has revealed that the genes responsible for avenacin biosynthesis are organized into a 12-gene cluster (BGC) located in a subtelomeric region of chromosome 1 in A. strigosa pnas.orgpnas.orgjic.ac.uk. This cluster is unique to oats and has evolved independently since the divergence from other cereals and grasses pnas.orgpnas.orgjic.ac.uk. The genes within the cluster are arranged in a manner that mirrors the biosynthetic pathway, with early steps located closer to the telomere, potentially as a mechanism to buffer against toxic intermediates jic.ac.uk.

Transcriptomic analyses, such as RNA sequencing (RNA-seq), have been employed to identify candidate genes involved in specific steps of the pathway, particularly glycosylation. By examining gene expression patterns across different oat tissues, researchers identified candidate glycosyltransferases (UGTs) that were co-expressed with known avenacin biosynthetic genes in root tips, the primary site of avenacin accumulation pnas.orgresearchgate.net. This approach, combined with comparative genomics of related species, helps in pinpointing genes that have been recruited or modified for the avenacin pathway.

Table 3: Key Genes in Avenacin Biosynthesis and Their Roles

| Gene Name(s) | Encoded Protein/Function | Pathway Step | Significance |

| SAD1 / AsbAS1 | β-amyrin synthase (Oxidosqualene cyclase) | First committed step: 2,3-oxidosqualene (B107256) → β-amyrin | Essential for forming the triterpene scaffold. |

| SAD2 / AsCYP51H10 | Cytochrome P450 | Early modification of β-amyrin scaffold | Introduces hydroxyl groups or other modifications. |

| SAD6 / AsCYP72A475 | Cytochrome P450 | C-21β hydroxylation of the β-amyrin scaffold | Prepares the scaffold for acylation. |

| SAD10 / UGT74H5 | Glycosyltransferase (UGT) | Synthesizes N-methylanthranilic acid O-glucosyl donor | Provides the activated acyl donor for this compound and B-1. |

| SAD9 / MT1 | Anthranilate N-methyltransferase | N-methylation of anthranilic acid | Forms N-methyl anthranilate, a precursor for the acyl donor. |

| SAD7 / SCPL1 | Serine carboxypeptidase-like acyltransferase | Acylation of the triterpene scaffold with N-methyl anthranilate/benzoate | Attaches the characteristic acyl group, critical for antifungal activity. |

| SAD3 / AsTG1 | Sugar transferase (GH1 family) | Adds final β-D-glucose to the sugar chain | Completes the trisaccharide moiety. |

| AsUGT91G16 | Cytosolic Glycosyltransferase (UGT) | Adds 1,2-linked β-D-glucose to l-arabinose | Contributes to building the trisaccharide chain. |

| Pal2 | Phenylalanine ammonia lyase | Involved in synthesis of acyl sugar donors | Contributes to the pool of precursors for acylation. |

| SAD4 | Glucosyltransferase (UGT84 family) | Involved in synthesis of acyl sugar donors | Contributes to the pool of precursors for acylation. |

Functional Characterization of Pathway Genes through Heterologous Expression

Heterologous expression systems, particularly in Nicotiana benthamiana and Escherichia coli, have been indispensable for confirming the biochemical functions of cloned avenacin biosynthetic genes.

Enzyme Activity Confirmation: Genes encoding key enzymes, such as β-amyrin synthase (SAD1), have been expressed to confirm their catalytic activity ibcas.ac.cn. Similarly, the glycosyltransferase UGT74H5 (SAD10) was expressed in E. coli and demonstrated to be an N-methylanthranilic acid O-glucosyltransferase, producing the essential acyl donor for this compound synthesis nih.govresearchgate.netnbi.ac.uk. The anthranilate N-methyltransferase (SAD9/MT1) was shown to function in conjunction with UGT74H5 in N. benthamiana to produce the methylated and glucosylated acyl donor nih.gov. The acyltransferase SAD7 (SCPL1) was also functionally characterized, confirming its role in attaching the acyl group to the triterpene scaffold oup.com.

Pathway Reconstruction: Efforts have been made to reconstitute parts of the avenacin pathway in heterologous hosts. Co-expression of multiple genes, including those for β-amyrin synthesis, oxidation, glycosylation, and acylation, in N. benthamiana has allowed researchers to generate pathway intermediates and study the sequential enzymatic steps nih.govjic.ac.uk. This approach is crucial for understanding enzyme interactions and for identifying bottlenecks in the pathway.

Subcellular Localization: Studies have also investigated the subcellular localization of these enzymes, with some, like the SAD3/AsTG1 sugar transferase, being identified as vacuolar, highlighting the complexity of compartmentation in secondary metabolite synthesis pnas.org.

Strategies for Metabolic Engineering of this compound in Cereals

The ultimate goal of understanding avenacin biosynthesis is to leverage this knowledge for crop improvement. Given that avenacins confer resistance to devastating pathogens like take-all disease, there is significant interest in engineering the avenacin pathway into other cereal crops, such as wheat pnas.orgibcas.ac.cnpnas.orgjic.ac.uk.

Pathway Transfer: The identification and functional characterization of the complete 12-gene avenacin BGC provide a blueprint for transferring this defense system into non-oat species pnas.orgjic.ac.uk. This involves understanding the genetic requirements and regulatory elements associated with the cluster.

Challenges and Opportunities: Engineering such a complex pathway into different plant genomes presents considerable challenges, including gene expression, regulation, and potential interactions with the host's metabolism. However, the clustered nature of the avenacin genes, arranged in a logical biosynthetic order, offers a unique advantage for potential cluster transfer jic.ac.uk.

Future Directions: Research is ongoing to test the feasibility and efficacy of establishing the avenacin biosynthetic pathway in wheat and other cereals. This includes optimizing gene expression and ensuring the functional activity of the transferred genes within the new host environment, potentially leading to novel strategies for disease resistance in staple crops.

Compound Names Mentioned:

this compound

Avenacin B-1

Avenacin A-2

Avenacin B-2

N-methyl anthranilic acid

Benzoic acid

2,3-oxidosqualene

β-amyrin

N-methyl anthranilate glucoside

Des-acyl avenacins A and B

Monodeglycosyl avenacins

Advanced Research Methodologies and Future Research Directions

Remaining Gaps and Emerging Avenues in Avenacin A-1 Research

Despite significant progress in elucidating the this compound biosynthetic pathway, several areas remain under active investigation, promising new insights into plant natural product biosynthesis and its functional roles.

Elucidation of Uncharacterized Enzymes and Regulatory Elements

The complete mapping of the this compound biosynthetic pathway has been a major focus, revealing a cascade of enzymatic reactions. While many key enzymes have been identified and characterized, gaps persist in fully understanding all the molecular players and their precise regulation.

Recently Characterized Enzymes: Recent studies have identified and functionally characterized several enzymes critical for completing the this compound pathway. These include cytochrome P450 enzymes such as CYP94D65 and CYP72A476 , which catalyze specific oxidation steps (e.g., at the C-23 position) of the triterpene scaffold researchgate.netresearchgate.netresearchgate.net. Additionally, AsTG1 , a noncanonical vacuolar sugar transferase belonging to the glycosyl hydrolase family 1 (GH1), has been identified as responsible for the final glucosylation step, adding a crucial glucose moiety to the avenacin structure researchgate.netresearchgate.netpnas.org. The enzyme AsCYP72A475 (SAD6) has been characterized as a triterpene C-21β hydroxylase, essential for the subsequent acylation step nih.gov. Furthermore, UGT74H5 and UGT74H6 have been identified as glycosyltransferases involved in the synthesis of activated acyl donors necessary for avenacin acylation nih.govnbi.ac.uknih.gov.

Remaining Uncharacterized Components: Despite these advances, the precise transport mechanisms for key precursors, such as N-methyl anthranilate glucoside (NMA-Glc), from the cytoplasm to the vacuole remain to be fully elucidated researchgate.netcore.ac.uk. The function of UGT74H7 , a related glycosyltransferase, is also currently unknown, presenting an avenue for further investigation researchgate.netnih.gov. While the avenacin biosynthetic genes are organized in a conserved 12-gene cluster, suggesting coordinated regulation, the specific transcription factors and regulatory elements that govern the precise temporal and spatial expression of this cluster are not yet fully characterized core.ac.uknih.govmdpi.comoup.com. Understanding these regulatory elements is crucial for controlling and potentially enhancing avenacin production.

Systems Biology Approaches to Pathway Integration

The complex nature of this compound biosynthesis necessitates the application of systems biology approaches to understand its integration within the broader plant metabolic network.

Multi-Omics Integration: The combination of genomics, transcriptomics, proteomics, and metabolomics is proving invaluable for deciphering the complete avenacin pathway and its regulatory networks researchgate.netnih.govmdpi.commaxapress.com. These integrated approaches allow for a holistic view of gene expression, enzyme activity, and metabolite accumulation, providing a deeper understanding of pathway flux and regulation.

Metabolic Gene Clustering and Integration: The avenacin biosynthetic genes are organized into a contiguous 12-gene cluster (BGC) in the oat genome, with genes arranged in a sequence that often mirrors the biosynthetic steps researchgate.netuea.ac.ukpnas.orgjic.ac.uk. This clustering likely facilitates co-inheritance and co-regulation. Crucially, the pathway is not isolated but draws upon precursors from general plant metabolism. For instance, genes like Sad4 (a UGT84 family glucosyltransferase) and Pal2 (phenylalanine ammonia (B1221849) lyase) are essential for providing acyl and sugar donors, respectively, by linking the avenacin pathway to the phenylpropanoid and tryptophan metabolic routes pnas.orgnih.gov. Understanding these interconnections is vital for metabolic engineering efforts.

Metabolic Modeling and Network Analysis: Computational tools, including metabolic modeling and network analysis, can further illuminate the intricate interactions within the avenacin pathway and its connections to other cellular processes. These approaches can help predict pathway bottlenecks, identify key regulatory nodes, and simulate the effects of genetic modifications.

Q & A

Basic Research Questions

Q. What standardized methods are recommended for quantifying avenacin A-1 in plant tissues, and how can experimental variability be minimized?

- Methodological Answer : this compound is typically quantified using high-performance liquid chromatography (HPLC) coupled with UV detection, as validated in studies on oat root extracts . To minimize variability:

- Use fresh root tips (4–6 cm from the apex) for sampling, as this compound concentration peaks in this region.

- Normalize measurements to fresh weight (mg/g) rather than dry weight to account for tissue hydration differences.

- Include internal standards (e.g., digitonin) during extraction to control for recovery efficiency .

Q. How does this compound contribute to oat root defense against fungal pathogens, and what experimental models validate this role?

- Experimental Design :

- In vitro assays : Co-culture fungal isolates (e.g., Fusarium culmorum, Rhizoctonia solani) with oat root extracts or purified this compound. Measure inhibition zones or hyphal growth suppression .

- Mutant studies : Compare fungal colonization in wild-type oats and mutants lacking this compound (e.g., sad1/sad4 lines). Root tip susceptibility to Gaeumannomyces graminis var. tritici increases in mutants, confirming avenacin’s protective role .

Advanced Research Questions

Q. What genetic and biochemical factors regulate this compound biosynthesis, and how can contradictory findings in mutant studies be resolved?

- Biosynthetic Pathway : The Sad1 gene encodes β-amyrin synthase, a key enzyme in triterpene synthesis. Mutations (e.g., sad1/sad4) reduce this compound levels by 60–80%, linked to disrupted membrane transport in root epidermal cells .

- Contradiction Analysis :

- Issue : Some mutants (e.g., sad3) show reduced root hair density but unchanged avenacin levels, implying independent regulatory pathways .

- Resolution : Use transcriptomics to identify compensatory mechanisms (e.g., upregulated alternative saponins) in mutants. Cross-validate with enzyme activity assays (e.g., β-glucosidase for deglycosylation steps) .

Q. How can researchers design experiments to differentiate between direct antifungal activity of this compound and its role in signaling cascades?

- Methodology :

- Direct Activity : Apply purified this compound to fungal cultures and quantify growth inhibition (e.g., microplate assays with optical density measurements) .

- Signaling Role : Use transgenic oat lines with fluorescent markers (e.g., GFP-tagged PR proteins) to track defense gene activation in response to fungal elicitors ± this compound .

Q. What are the limitations of current structural characterization techniques for this compound, and how can they be addressed in novel studies?

- Challenges :

- Structural Complexity : this compound’s triterpenoid glycoside structure complicates NMR analysis due to signal overlap. Use 2D NMR (e.g., HSQC, HMBC) for stereochemical resolution .

- Degradation : Instability during extraction under acidic/alkaline conditions. Optimize protocols with neutral pH buffers and low-temperature processing .

- Innovative Approaches : Cryo-electron microscopy (cryo-EM) for membrane interaction studies or computational docking simulations to predict binding affinities with fungal membrane sterols .

Methodological Best Practices

- Reproducibility : Document extraction protocols (solvent ratios, centrifugation parameters) in supplementary materials .

- Data Reporting : Use the metric system (e.g., mM, µg/mL) and report numerical values to ≤3 significant figures unless instrument precision justifies higher resolution .

- Ethical Compliance : Disclose funding sources and conflicts of interest, particularly if commercial oat cultivars or patented genetic lines are studied .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.